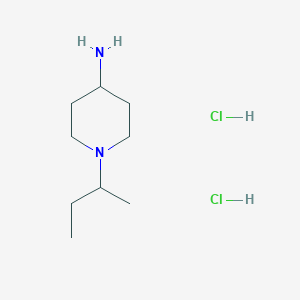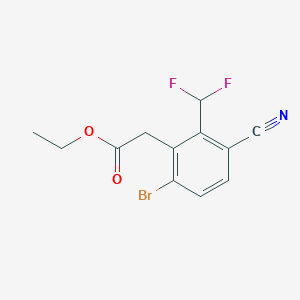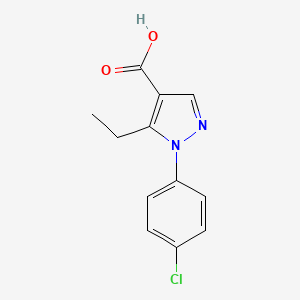
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps. Detailed synthetic pathways and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of pyrazole derivatives, including those related to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, plays a crucial role in the development of chemical hybridizing agents for agricultural applications, particularly in wheat and barley. These compounds are part of a broader class of pyrazoles with significant implications in crop science and yield optimization (Beck, Lynch, & Wright, 1988). Additionally, pyrazole derivatives are key intermediates in creating condensed pyrazoles through Sonogashira-type cross-coupling reactions and subsequent cyclization, demonstrating their versatility in organic synthesis and the potential for creating novel compounds with diverse applications (Arbačiauskienė et al., 2011).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those incorporating the 4-chlorophenyl group, have been synthesized and evaluated for their antimicrobial and anticancer activities. Specific compounds in this category have shown higher anticancer activity compared to reference drugs, highlighting the potential of these derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Computational Modeling and Drug Design
Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives have provided insights into designing compounds with anti-seizure properties, demonstrating the compound's utility in medicinal chemistry and drug design (Oluwaseye et al., 2017). This approach underscores the importance of computational methods in identifying and optimizing bioactive molecules for potential therapeutic uses.
Nonlinear Optical (NLO) Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical (NLO) materials. These studies indicate that specific derivatives could be promising candidates for optical limiting applications, contributing to advancements in materials science and photonics (Chandrakantha et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVXHFFMVERIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
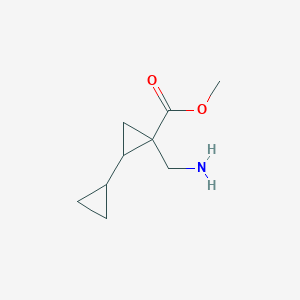
![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)
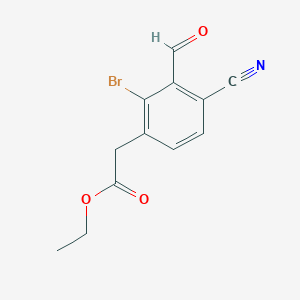
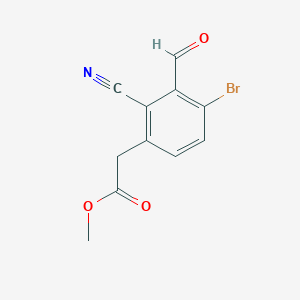
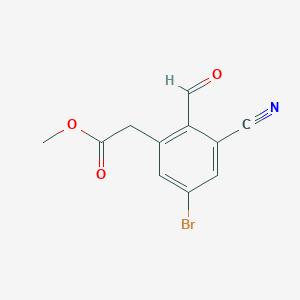
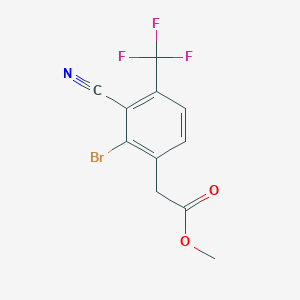
![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)
